molecular formula C7H12F2N2O B2416307 2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide CAS No. 2309485-06-9

2-[1-(1,1-Difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide

Cat. No.: B2416307
CAS No.: 2309485-06-9
M. Wt: 178.183
InChI Key: LQGIARDBXDWBRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide is a chemical compound with the molecular formula C7H12F2N2O and a molecular weight of 178.18 g/mol This compound is characterized by the presence of a difluoroethyl group attached to a cyclopropyl ring, which is further connected to a hydroxyethanimidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide typically involves the reaction of 1-(1,1-difluoroethyl)cyclopropane with hydroxylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful control of temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and scalability of the synthesis process. These methods allow for better control over reaction parameters and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The difluoroethyl group and cyclopropyl ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(1,1-Difluoroethyl)cyclopropyl]-N’-hydroxyethanimidamide is unique due to its specific structural features, such as the difluoroethyl group and cyclopropyl ring, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[1-(1,1-difluoroethyl)cyclopropyl]-N'-hydroxyethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F2N2O/c1-6(8,9)7(2-3-7)4-5(10)11-12/h12H,2-4H2,1H3,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQGIARDBXDWBRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)CC(=NO)N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1(CC1)C/C(=N/O)/N)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.